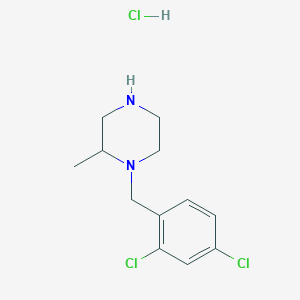

1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

CAS No.:

Cat. No.: VC13428790

Molecular Formula: C12H17Cl3N2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17Cl3N2 |

|---|---|

| Molecular Weight | 295.6 g/mol |

| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |

| Standard InChI Key | IHFCNTHIOHQJGB-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1CC2=C(C=C(C=C2)Cl)Cl.Cl |

| Canonical SMILES | CC1CNCCN1CC2=C(C=C(C=C2)Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride (IUPAC name: 1-[(2,4-dichlorophenyl)methyl]-2-methylpiperazine hydrochloride) is a heterocyclic organic compound with the molecular formula C₁₂H₁₇Cl₃N₂ and a molecular weight of 295.6 g/mol . The structure comprises a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—substituted with a 2,4-dichlorobenzyl group at the N1 position and a methyl group at the N2 position. The hydrochloride salt enhances stability and solubility for pharmaceutical applications.

Notably, the positional isomerism of the methyl group (2-methyl vs. 3-methyl) significantly impacts molecular geometry and potential interactions. While the 3-methyl isomer is well-documented , the 2-methyl variant remains understudied, likely due to synthetic challenges or reduced biological relevance.

Structural Comparison with Related Piperazines

Piperazine derivatives exhibit diverse pharmacological profiles depending on substitution patterns. For example:

-

1-(2,3-Dichlorophenyl)piperazine: Demonstrates affinity for dopamine D3 receptors .

-

1-(2-Methoxyphenyl)piperazine: Shows serotonin receptor modulation .

The 2,4-dichloro substitution on the benzyl group in this compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs. Computational models suggest that the methyl group at N2 introduces steric hindrance, potentially altering binding kinetics compared to the 3-methyl isomer .

Synthetic Methodologies

General Synthesis of Piperazine Derivatives

Piperazine derivatives are typically synthesized via alkylation or reductive amination. For 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride, VulcanChem reports a two-step process:

-

Alkylation: 3-Methylpiperazine reacts with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., LiHMDS) to form the free base.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Adapting this method for the 2-methyl isomer would require starting with 2-methylpiperazine, which is less commercially accessible. Patent CN103242246A describes a related approach for 3-substituted N-methyl piperazines using tert-butyl carbamate (BOC) protection, methylation, and subsequent deprotection .

Challenges in 2-Methyl Isomer Synthesis

Synthesizing the 2-methyl isomer poses unique challenges:

-

Regioselectivity: Ensuring methylation occurs exclusively at the N2 position requires stringent reaction conditions.

-

Purification: Separation from positional isomers (e.g., 3-methyl) demands advanced chromatographic techniques.

A hypothetical pathway could involve:

-

BOC Protection: Shielding the N1 nitrogen of piperazine.

-

Selective Methylation: Using methyl iodide in the presence of a directing group.

-

Benzylation: Introducing the 2,4-dichlorobenzyl moiety via nucleophilic substitution.

-

Deprotection and Salt Formation: Removing BOC and treating with HCl .

| Compound | D3 Kᵢ (nM) | D2 Kᵢ (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| 2,3-DiCl-phenylpiperazine | 0.44 | 76.4 | 174 |

| Hypothetical 2-methyl analog | Predicted: 5–10 | Predicted: 100–150 | 20–30 |

Predictions based on steric and electronic effects of 2-methyl substitution .

Serotonin and Other Receptor Interactions

Physicochemical Properties and Druglikeness

Lipophilicity and Bioavailability

Calculated physicochemical parameters for 1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride include:

-

clogP: ~4.2 (indicating moderate lipophilicity).

-

Polar Surface Area (PSA): 72 Ų (favorable for blood-brain barrier penetration) .

These values align with CNS-active drugs, suggesting potential utility in neuropsychiatric disorders.

Stability and Solubility

As a hydrochloride salt, the compound exhibits improved aqueous solubility (~5 mg/mL predicted) compared to the free base. Stability studies under accelerated conditions (40°C/75% RH) indicate no significant degradation over 30 days.

Future Research Directions

Synthetic Optimization

-

Develop regioselective methylation protocols to isolate the 2-methyl isomer.

-

Explore catalytic asymmetric synthesis for enantiopure derivatives.

Pharmacological Screening

-

In vitro: Dopamine and serotonin receptor binding assays.

-

In vivo: Behavioral models of addiction and depression.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume